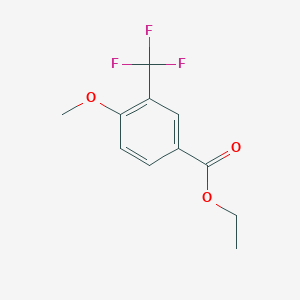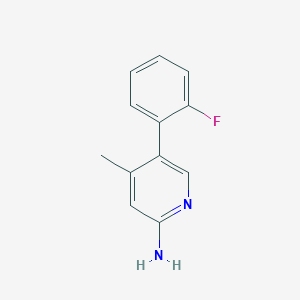
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-2-fluoro-1-nitrobenzene typically involves multiple steps, starting with the nitration of 4-(difluoromethyl)-2-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form a nitroso or azo compound.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-(difluoromethyl)-2-fluoroaniline.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: Nitroso derivatives and azo compounds.
Reduction: Amines, such as 4-(difluoromethyl)-2-fluoroaniline.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4-(difluoromethyl)-2-fluoro-1-nitrobenzene exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is unique due to its combination of difluoromethyl, fluorine, and nitro groups on the benzene ring. Similar compounds include:
4-(Difluoromethyl)benzonitrile: Lacks the nitro group.
4-(Difluoromethyl)-2-fluorobenzoic acid: Lacks the nitro group and has a carboxylic acid group instead.
4-(Difluoromethyl)aniline: Lacks the nitro group and has an amine group instead.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Propriétés
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPEEJNSFMVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride](/img/structure/B7837720.png)
![[2-(3,4-Dimethoxyphenyl)-1-ethoxyethylidene]azanium;chloride](/img/structure/B7837725.png)










